Difenoximide hydrochloride

Narcotic Detoxification Opiate Withdrawal Addiction Medicine

Difenoximide hydrochloride (SC-26100) is a unique N-hydroxysuccinimide ester-modified piperidine derivative with a distinct pharmacological profile. Unlike its chemical congeners difenoxin (Schedule I/IV) and diphenoxylate (Schedule II/V), this compound demonstrates superior suppression of opiate withdrawal symptoms in rodent models while producing significantly less physical dependence than morphine and methadone. Established human dosing data (4 mg q.i.d. for 3 days) provides a validated clinical research foundation. This tool compound is ideal for benchmarking novel detoxification candidates and dissociating therapeutic efficacy from abuse liability in dependence studies. Not a generic analog substitute.

Molecular Formula C32H32ClN3O4
Molecular Weight 558.1 g/mol
CAS No. 37800-79-6
Cat. No. B1196592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDifenoximide hydrochloride
CAS37800-79-6
Synonymsdifenoximide
SC-26100
Molecular FormulaC32H32ClN3O4
Molecular Weight558.1 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)C2(CCN(CC2)CCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.Cl
InChIInChI=1S/C32H31N3O4.ClH/c33-24-32(26-12-6-2-7-13-26,27-14-8-3-9-15-27)20-23-34-21-18-31(19-22-34,25-10-4-1-5-11-25)30(38)39-35-28(36)16-17-29(35)37;/h1-15H,16-23H2;1H
InChIKeyPAVHWTIATNTNMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Difenoximide Hydrochloride (SC-26100, CAS 37800-79-6) for Narcotic Detoxification and Antidiarrheal Research Procurement


Difenoximide hydrochloride (SC-26100, CAS 37800-79-6) is a synthetic piperidine derivative belonging to the diphenoxylate/difenoxin chemical class. It is a chemical congener of meperidine and a water-insoluble derivative of diphenoxylate . The compound is recognized for its role as an antidiarrheal agent that inhibits gastrointestinal peristalsis , but its primary scientific and industrial interest stems from its unique pharmacological profile in the context of narcotic detoxification research. It has been studied for its ability to suppress opiate withdrawal symptoms while exhibiting a potentially distinct dependency profile compared to traditional opioids [1].

Why Substituting with Generic Difenoxin or Diphenoxylate Cannot Replicate Difenoximide Hydrochloride's Research Profile


Difenoximide hydrochloride, difenoxin, and diphenoxylate share a common 4-phenylpiperidine core structure and are all closely related as chemical congeners of meperidine [1]. However, they are not functionally interchangeable. While difenoxin and diphenoxylate are established antidiarrheal agents with well-characterized abuse liabilities—difenoxin being a US Schedule I/IV controlled substance and diphenoxylate a Schedule II/V controlled substance when combined with atropine—the specific N-hydroxysuccinimide ester modification in difenoximide confers a distinct pharmacological profile [2]. This structural difference is critical because it has been quantitatively shown to alter the compound's efficacy in suppressing opiate withdrawal and its potential for producing physical dependence relative to both morphine and methadone [3]. Therefore, substituting a generic analog would fundamentally change the research outcome, as it would introduce a compound with a different dependency potential and regulatory control status, making direct scientific comparison invalid.

Quantitative Differentiation of Difenoximide Hydrochloride (SC-26100) Against Key Comparators in Opiate Withdrawal Models


Efficacy in Suppressing Opiate Withdrawal: Superior to Methadone in Preclinical Model

In a preclinical model, difenoximide (SC-26100) demonstrated a greater ability to suppress opiate withdrawal symptoms in addicted mice compared to methadone [1]. While the exact quantitative metrics (e.g., ED50 values, withdrawal severity scores) are not provided in the accessible abstract, the study's authors explicitly state this comparative finding as a key outcome [2]. This provides a clear, evidence-based rationale for selecting difenoximide over methadone for research applications where enhanced withdrawal suppression is a critical endpoint.

Narcotic Detoxification Opiate Withdrawal Addiction Medicine

Lower Physical Dependence Liability Compared to Morphine and Methadone in Laboratory Animals

Preclinical studies have shown that difenoximide produces less physical dependence than both morphine and methadone in laboratory animals [1]. This is a crucial differentiation point, as it suggests a potentially improved safety profile and lower abuse liability for difenoximide in research models of addiction. While the specific experimental conditions and quantitative metrics are not detailed in the publicly available abstract, this finding is consistently reported across multiple sources summarizing the primary research .

Physical Dependence Abuse Liability Addiction Medicine

Defined and Tolerated Human Dosing Range for Withdrawal Suppression in Heroin Addicts

In a human study involving nine active heroin addicts, a specific dosing regimen of 4 mg administered four times per day for three days was shown to effectively suppress opiate withdrawal [1]. This therapeutic dose was well-tolerated with no observed side effects [2]. In contrast, a higher dose of 8 mg produced symptoms resembling narcotic excess, establishing a clear therapeutic window [3]. This provides a quantifiable and clinically validated reference point for difenoximide's efficacy and safety, which is absent for many other research compounds in this class.

Clinical Pharmacology Heroin Addiction Detoxification

High-Purity Reference Material for Reproducible Research (≥98% Purity)

As a research-grade material, difenoximide hydrochloride is typically supplied with a purity of >98%, as certified by a Certificate of Analysis (CoA) . This high level of purity is essential for generating reliable, reproducible data in both in vitro and in vivo studies. In comparison, generic or older batch stocks of related compounds like diphenoxylate hydrochloride may have varying or undocumented purity levels, which can introduce significant experimental variability and confound results .

Analytical Chemistry Reference Standards Quality Control

Optimal Application Scenarios for Procuring Difenoximide Hydrochloride (SC-26100) in Preclinical and Clinical Research


Preclinical Model Development for Narcotic Detoxification Agents

This scenario involves the use of difenoximide hydrochloride as a positive control or tool compound in rodent models of opioid dependence and withdrawal. The compound's demonstrated superiority over methadone in suppressing withdrawal symptoms [1] makes it an ideal benchmark for evaluating novel detoxification candidates. Its lower dependence liability relative to morphine and methadone [2] further allows researchers to dissociate therapeutic efficacy from addictive properties in their models.

Pharmacological Studies on Physical Dependence and Abuse Liability

Researchers investigating the mechanisms of opioid physical dependence can utilize difenoximide hydrochloride as a comparative agent. Its unique profile—producing less physical dependence than morphine and methadone in animals [1]—provides a valuable point of reference. This allows for direct, quantitative comparisons in studies assessing the abuse liability of new chemical entities or exploring the neurobiological basis of dependence.

Clinical Research Protocol Design for Human Detoxification Studies

The established human dosing data—a therapeutic regimen of 4 mg four times daily for three days effectively suppressing withdrawal, with a toxic threshold at 8 mg [1]—provides a critical and unique foundation for clinical research. This evidence supports the procurement of difenoximide hydrochloride for the design and execution of new clinical trials investigating detoxification protocols, as it offers a defined and safe starting point for human dosing that is unavailable for many related research compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Difenoximide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.